Rostafuroxin Rostafuroxin Rostafuroxin, also known as PST-2238, is an ouabain antagonist. Rostafuroxin protects from podocyte injury and proteinuria induced by adducin genetic variants and ouabain. Rostafuroxin ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway. Rostafuroxin corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension.
Brand Name: Vulcanchem
CAS No.: 156722-18-8
VCID: VC0541837
InChI: InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol

Rostafuroxin

CAS No.: 156722-18-8

Inhibitors

VCID: VC0541837

Molecular Formula: C23H34O4

Molecular Weight: 374.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Rostafuroxin - 156722-18-8

CAS No. 156722-18-8
Product Name Rostafuroxin
Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
IUPAC Name (3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol
Standard InChI InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1
Standard InChIKey AEAPORIZZWBIEX-DTBDINHYSA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O
Appearance Solid powder
Description Rostafuroxin, also known as PST-2238, is an ouabain antagonist. Rostafuroxin protects from podocyte injury and proteinuria induced by adducin genetic variants and ouabain. Rostafuroxin ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway. Rostafuroxin corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 17-(3-furyl)-5beta-androstane-3,14,17-triol
PST 2238
PST-2238
rostafuroxin
Reference 1: Villa L, Buono R, Ferrandi M, Molinari I, Benigni F, Bettiga A, Colciago G, Ikehata M, Messaggio E, Rastaldi MP, Montorsi F, Salonia A, Manunta P. Ouabain Contributes to Kidney Damage in a Rat Model of Renal Ischemia-Reperfusion Injury. Int J Mol Sci. 2016 Oct 14;17(10). pii: E1728. PubMed PMID: 27754425; PubMed Central PMCID: PMC5085759.
2: Manunta P, Ferrandi M, Cusi D, Ferrari P, Staessen J, Bianchi G. Personalized Therapy of Hypertension: the Past and the Future. Curr Hypertens Rep. 2016 Mar;18(3):24. doi: 10.1007/s11906-016-0632-y. Review. PubMed PMID: 26915067.
3: Ferrandi M, Molinari I, Rastaldi MP, Ferrari P, Bianchi G, Manunta P. Rostafuroxin protects from podocyte injury and proteinuria induced by adducin genetic variants and ouabain. J Pharmacol Exp Ther. 2014 Nov;351(2):278-87. doi: 10.1124/jpet.114.217133. PubMed PMID: 25187430.
4: Song H, Karashima E, Hamlyn JM, Blaustein MP. Ouabain-digoxin antagonism in rat arteries and neurones. J Physiol. 2014 Mar 1;592(5):941-69. doi: 10.1113/jphysiol.2013.266866. Erratum in: J Physiol. 2014 Nov 1;592(Pt 21):4803. PubMed PMID: 24344167; PubMed Central PMCID: PMC3948557.
5: Wenceslau CF, Rossoni LV. Rostafuroxin ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway. J Hypertens. 2014 Mar;32(3):542-54. doi: 10.1097/HJH.0000000000000059. PubMed PMID: 24309491.
6: Kirshenbaum GS, Clapcote SJ, Duffy S, Burgess CR, Petersen J, Jarowek KJ, Yücel YH, Cortez MA, Snead OC 3rd, Vilsen B, Peever JH, Ralph MR, Roder JC. Mania-like behavior induced by genetic dysfunction of the neuron-specific Na+,K+-ATPase α3 sodium pump. Proc Natl Acad Sci U S A. 2011 Nov 1;108(44):18144-9. doi: 10.1073/pnas.1108416108. Erratum in: Proc Natl Acad Sci U S A. 2012 Feb 7;109(6):2174. PubMed PMID: 22025725; PubMed Central PMCID: PMC3207708.
7: Staessen JA, Thijs L, Stolarz-Skrzypek K, Bacchieri A, Barton J, Espositi ED, de Leeuw PW, Dłużniewski M, Glorioso N, Januszewicz A, Manunta P, Milyagin V, Nikitin Y, Souček M, Lanzani C, Citterio L, Timio M, Tykarski A, Ferrari P, Valentini G, Kawecka-Jaszcz K, Bianchi G. Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of rostafuroxin. Trials. 2011 Jan 14;12:13. doi: 10.1186/1745-6215-12-13. PubMed PMID: 21235787; PubMed Central PMCID: PMC3031200.
8: Lanzani C, Citterio L, Glorioso N, Manunta P, Tripodi G, Salvi E, Carpini SD, Ferrandi M, Messaggio E, Staessen JA, Cusi D, Macciardi F, Argiolas G, Valentini G, Ferrari P, Bianchi G. Adducin- and ouabain-related gene variants predict the antihypertensive activity of rostafuroxin, part 2: clinical studies. Sci Transl Med. 2010 Nov 24;2(59):59ra87. doi: 10.1126/scitranslmed.3001814. PubMed PMID: 21106941.
9: Ferrandi M, Molinari I, Torielli L, Padoani G, Salardi S, Rastaldi MP, Ferrari P, Bianchi G. Adducin- and ouabain-related gene variants predict the antihypertensive activity of rostafuroxin, part 1: experimental studies. Sci Transl Med. 2010 Nov 24;2(59):59ra86. doi: 10.1126/scitranslmed.3001815. PubMed PMID: 21106940.
10: Citterio L, Lanzani C, Manunta P, Bianchi G. Genetics of primary hypertension: the clinical impact of adducin polymorphisms. Biochim Biophys Acta. 2010 Dec;1802(12):1285-98. doi: 10.1016/j.bbadis.2010.03.014. Review. PubMed PMID: 20382219.
11: Ferrari P. Rostafuroxin: an ouabain-inhibitor counteracting specific forms of hypertension. Biochim Biophys Acta. 2010 Dec;1802(12):1254-8. doi: 10.1016/j.bbadis.2010.01.009. Review. PubMed PMID: 20083196.
12: Schoner W, Scheiner-Bobis G. Endogenous and exogenous cardiac glycosides and their mechanisms of action. Am J Cardiovasc Drugs. 2007;7(3):173-89. Review. PubMed PMID: 17610345.
13: Ferrandi M, Molinari I, Bianchi G, Ferrari P. Ouabain-dependent signaling in caveolae as a novel therapeutic target for hypertension. Cell Mol Biol (Noisy-le-grand). 2006 Dec 30;52(8):15-8. Review. PubMed PMID: 17535730.
14: Schoner W, Scheiner-Bobis G. Endogenous and exogenous cardiac glycosides: their roles in hypertension, salt metabolism, and cell growth. Am J Physiol Cell Physiol. 2007 Aug;293(2):C509-36. Review. PubMed PMID: 17494630.
15: Ferrari P, Ferrandi M, Valentini G, Manunta P, Bianchi G. Targeting Ouabain- and Adducin-dependent mechanisms of hypertension and cardiovascular remodeling as a novel pharmacological approach. Med Hypotheses. 2007;68(6):1307-14. PubMed PMID: 17097240.
16: Iwamoto T, Kita S. Hypertension, Na+/Ca2+ exchanger, and Na+, K+-ATPase. Kidney Int. 2006 Jun;69(12):2148-54. Review. PubMed PMID: 16641927.
17: Manunta P, Ferrandi M, Messaggio E, Ferrari P. A new antihypertensive agent that antagonizes the prohypertensive effect of endogenous ouabain and adducin. Cardiovasc Hematol Agents Med Chem. 2006 Jan;4(1):61-6. Review. PubMed PMID: 16529550.
18: Ferrari P, Ferrandi M, Valentini G, Bianchi G. Rostafuroxin: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension. Am J Physiol Regul Integr Comp Physiol. 2006 Mar;290(3):R529-35. Review. PubMed PMID: 16467500.
19: Ferrandi M, Barassi P, Molinari I, Torielli L, Tripodi G, Minotti E, Bianchi G, Ferrari P. Ouabain antagonists as antihypertensive agents. Curr Pharm Des. 2005;11(25):3301-5. Review. PubMed PMID: 16250857.
20: Staessen JA, Kuznetsova T, Acceto R, Bacchieri A, Brand E, Burnier M, Celis H, Citterio L, de Leeuw PW, Filipovský J, Fournier A, Kawecka-Jaszcz K, Manunta P, Nikitin Y, O'Brien ET, Redón J, Thijs L, Ferrari P, Valentini G, Bianchi G. OASIS-HT: design of a pharmacogenomic dose-finding study. Pharmacogenomics. 2005 Oct;6(7):755-75. PubMed PMID: 16207152.
PubChem Compound 153976
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator